molecular formula C25H30N4O5 B2928074 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile CAS No. 1189909-41-8

4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No.: B2928074
CAS No.: 1189909-41-8
M. Wt: 466.538
InChI Key: MCEZLXRZQOQHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted with 6,7-dimethoxy groups and a 3-carbonitrile moiety. The quinoline is linked via a piperidine bridge to a 1,4-dioxa-8-azaspiro[4.5]decane carbonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., aldehyde dehydrogenase 1A1, ALDH1A1) .

Properties

IUPAC Name

4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZLXRZQOQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Spirocyclic Derivatives

(a) (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
  • Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane and quinoline moieties but replaces the piperidine with a piperazine-cyclopropanecarbonyl group.
  • Synthesis: Prepared via HATU-mediated coupling of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid with cyclopropyl(piperazin-1-yl)methanone (yield: 14.2%) .
  • Key Differences: The cyclopropanecarbonyl group may enhance metabolic stability compared to the target compound’s dimethoxyquinoline.
(b) (6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
  • Synthesis: Similar to (a), but starting from 6-methoxy-substituted quinoline carboxylic acid .
  • Biological Relevance : Methoxy groups can improve solubility and membrane permeability.

Pyridine- and Benzothiazole-Containing Spirocycles

(a) (6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS: 613660-31-4)
  • Structure: Replaces quinoline with a 6-methylpyridine ring, reducing aromaticity and altering pharmacokinetics.
  • Molecular Weight : 262.3 g/mol (vs. ~500 g/mol for the target compound) .
  • Applications : Likely used as a building block for kinase inhibitors due to pyridine’s metal-coordinating ability.
(b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-diones
  • Structure: Incorporates benzothiazole and dimethylaminophenyl groups instead of quinoline.
  • Synthesis : Formed via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazole derivatives .

Structural and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP*
Target Compound ~500 6,7-Dimethoxyquinoline, spirocycle ~3.5 (est)
(, Compound a) ~450 Cyclopropanecarbonyl, piperazine ~2.8
613660-31-4 () 262.3 6-Methylpyridine 1.3
8-(4-Chlorophenyl) derivative () 803.2 Chlorobenzylidene, nitro groups ~4.0

*LogP estimated based on substituent contributions.

Biological Activity

Molecular Structure

The molecular formula of the compound is C₁₈H₃₁N₃O₄, with a molar mass of approximately 341.47 g/mol. The structure features a quinoline backbone with a piperidine moiety and a dioxaspiro compound, which contributes to its unique biological properties.

PropertyValue
Molecular Weight341.47 g/mol
Boiling PointNot specified
SolubilitySoluble in DMSO
Log PNot available
Melting PointNot available

The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology and cancer treatment. Its ability to modulate sigma receptors has been identified as a key mechanism through which it exerts its effects.

Sigma Receptor Affinity

Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant affinity for sigma receptors. For instance, a study reported that certain derivatives had high binding affinities (K(i) values in the nanomolar range) for σ1 receptors while showing selectivity over σ2 receptors and other targets like the vesicular acetylcholine transporter .

Anticancer Activity

In vivo studies using mouse tumor xenograft models demonstrated that compounds related to 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile exhibited significant tumor accumulation, suggesting potential as radiotracers for tumor imaging and therapeutic agents .

Neuroprotective Effects

The compound's interaction with sigma receptors also suggests neuroprotective properties. Studies have shown that sigma receptor ligands can influence neurogenic processes and may provide therapeutic benefits in neurodegenerative diseases .

Study 1: Sigma Receptor Ligands

A series of novel piperidine compounds were synthesized and evaluated for their sigma receptor activity. One compound showed an affinity of K(i) = 5.4 ± 0.4 nM for σ1 receptors, indicating strong potential for therapeutic applications in conditions where sigma receptor modulation is beneficial .

Study 2: Tumor Imaging

In a study involving small animal PET imaging, compounds derived from the parent structure were shown to accumulate significantly in human carcinoma and melanoma models. This suggests that these compounds could be developed into imaging agents or targeted therapies for cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.